molecular formula C25H34N2O5S B2997865 Tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate CAS No. 1415562-45-6

Tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate

Cat. No.: B2997865
CAS No.: 1415562-45-6
M. Wt: 474.62
InChI Key: KPPGCFFXEMOLAU-UHFFFAOYSA-N
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Description

Tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate is a chemical compound with the molecular formula C18H26N2O2. It is known for its unique spirocyclic structure, which consists of a spiro junction between a diazaspirooctane ring and a benzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate typically involves the reaction of tert-butyl 2,5-diazaspiro[3.4]octane-5-carboxylate with benzyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate is unique due to its specific spirocyclic structure and the presence of both tert-butyl and benzyl groups. This combination imparts distinct chemical and biological properties, making it valuable for research and potential therapeutic applications .

Properties

IUPAC Name

tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-11-7-10-18(20)13-19(14-18)12-15-8-5-4-6-9-15/h4-6,8-9H,7,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPGCFFXEMOLAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501124979
Record name 2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-(phenylmethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501124979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415562-45-6
Record name 2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-(phenylmethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415562-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-(phenylmethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501124979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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